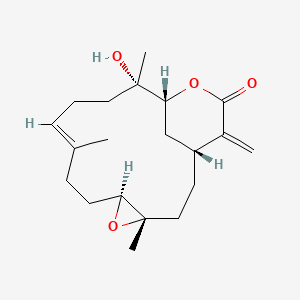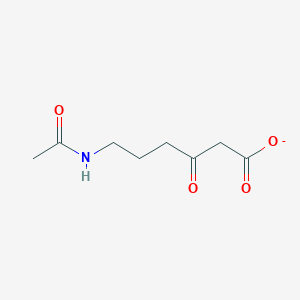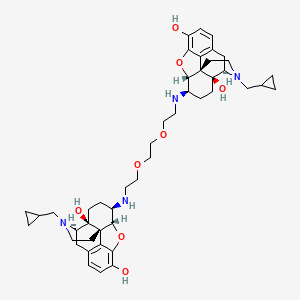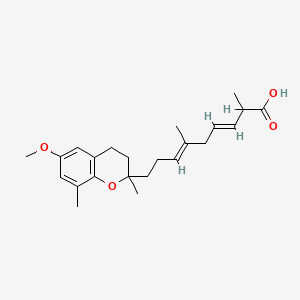
5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG 20091 is a small molecule drug initially developed by Organon & Co. It functions as a serotonin 1a receptor antagonist, muscarinic acetylcholine receptor M1 agonist, and alpha-2a adrenergic receptor antagonist . This compound has been investigated for its potential therapeutic applications in treating anxiety disorders, cognition disorders, and major depressive disorder .
Preparation Methods
The synthesis of ORG 20091 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, reduction, and cyclization.
Industrial production methods for such compounds typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
ORG 20091 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the effects of receptor modulation.
Biology: It is used in research to understand the role of serotonin, muscarinic acetylcholine, and adrenergic receptors in various physiological processes.
Industry: The compound’s receptor-modulating properties make it a valuable tool in drug discovery and development.
Mechanism of Action
ORG 20091 exerts its effects through multiple mechanisms:
Serotonin 1a receptor antagonism: By blocking serotonin 1a receptors, it modulates serotonin signaling, which is implicated in mood regulation and anxiety.
Muscarinic acetylcholine receptor M1 agonism: By activating muscarinic acetylcholine receptor M1, it influences cognitive functions and memory.
Alpha-2a adrenergic receptor antagonism: By inhibiting alpha-2a adrenergic receptors, it affects the release of neurotransmitters like norepinephrine and serotonin, impacting mood and cognition.
Comparison with Similar Compounds
ORG 20091 is unique due to its multi-receptor targeting properties. Similar compounds include:
ORG 20350: A compound with similar receptor targets but different chemical structure and pharmacological profile.
These compounds highlight the diversity in receptor targeting and the potential for developing drugs with specific therapeutic profiles.
Properties
CAS No. |
141545-50-8 |
|---|---|
Molecular Formula |
C13H16ClN3O4S |
Molecular Weight |
345.80 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12ClN3S.C4H4O4/c1-13-4-2-3-6(5-13)7-8(10)14-9(11)12-7;5-3(6)1-2-4(7)8/h3H,2,4-5H2,1H3,(H2,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GTFPSILHBBHLFP-WLHGVMLRSA-N |
SMILES |
CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
Synonyms |
5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20091 ORG-20091 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B1236993.png)










